molecular formula C16H16F3N7O B606549 CCT245737 CAS No. 1489389-18-5

CCT245737

Cat. No.: B606549
CAS No.: 1489389-18-5
M. Wt: 379.34 g/mol
InChI Key: YBYYWUUUGCNAHQ-LLVKDONJSA-N
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Description

SRA-737 is a potent, highly selective, and orally bioavailable inhibitor of checkpoint kinase 1 (Chk1). Checkpoint kinase 1 is a key component of the DNA damage response and replication stress response pathways. SRA-737 has shown promise in preclinical and clinical studies for its potential to enhance the efficacy of cancer treatments, particularly in combination with other chemotherapeutic agents .

Mechanism of Action

Target of Action

CCT245737, also known as SRA737, is an orally active and selective inhibitor of Checkpoint kinase 1 (Chk1) . Chk1 is a critical component of the cellular response to DNA damage, especially the repair of DNA breaks arising during replication or caused by DNA damaging chemotherapies .

Mode of Action

This compound interacts with Chk1, inhibiting its activity with an IC50 of 1.3 nM . It exhibits more than 1000-fold selectivity against Chk2 and CDK1 . This interaction results in the inhibition of genotoxic-induced Chk1 activity and cell cycle arrest .

Biochemical Pathways

The inhibition of Chk1 by this compound affects the DNA damage response (DDR) pathway . It impairs the G2/M DNA damage checkpoint, leading to increased DNA damage and apoptosis . It also impairs homologous recombination (HR) repair by reducing the expression of breast cancer susceptibility gene 1 (BRCA1) .

Pharmacokinetics

This compound has been shown to have complete (100%) oral bioavailability in mice, indicating efficient absorption and distribution . This leads to extensive exposure of the tumor to the compound .

Result of Action

The inhibition of Chk1 by this compound leads to increased DNA damage and apoptosis . It enhances the cytotoxicity of other chemotherapeutic agents like gemcitabine and SN38 in multiple human tumor cell lines and human tumor xenograft models . It also shows significant single-agent activity against a MYC-driven mouse model of B-cell lymphoma .

Action Environment

The efficacy of this compound can be influenced by the genetic environment of the cancer cells. For instance, it has shown preclinical activity in RAS mutant NSCLC and Eµ-MYC driven B-cell lymphoma . .

Biochemical Analysis

Biochemical Properties

CCT245737 exhibits a strong inhibitory effect on the enzyme CHK1, with an IC50 value of 1.3 nM . It shows more than 1000-fold selectivity against CHK2 and CDK1 . The compound interacts with a panel of 124 kinases, including ERK8, PKD1, RSK2, and RSK1, showing more than 80% inhibition at a concentration of 10 µM .

Cellular Effects

This compound potently inhibits cellular CHK1 activity and enhances the cytotoxic effects of gemcitabine and SN38 in multiple human tumor cell lines and human tumor xenograft models . It abrogates an induced G2/M checkpoint in HT29, SW620, MiaPaCa-2, and Calu6 cell lines, with IC50 values ranging from 30 to 220 nM .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the activity of CHK1, a key component of the DNA damage response (DDR) pathway . By inhibiting CHK1, this compound prevents cancer cells from repairing DNA damage, thereby enhancing the cytotoxic effects of chemotherapy .

Temporal Effects in Laboratory Settings

This compound shows a saturable effect on antitumor activity with the greatest effect occurring at around 100mg/kg . It has been observed that low doses of this compound may significantly increase the effects of this CHK1 inhibitor on the tumor growth delay response to gemcitabine .

Dosage Effects in Animal Models

In animal models, this compound (150 mg/kg, orally) inhibits tumor growth in combination with LY 188011 (100 mg/kg, intravenously) in HT29 colon cancer xenografts . This compound alone (150 mg/kg, orally) significantly inhibits tumor growth in an Eμ-Myc mouse model of human B-cell lymphocytic leukemia .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been explicitly reported in the literature. It is known that this compound has high cell permeability, as measured by transport across a CaCo2 cell monolayer .

Preparation Methods

The synthesis of SRA-737 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with the preparation of a pyridine derivative, which is then subjected to various reactions such as nucleophilic substitution, amination, and cyclization to form the final product. Industrial production methods for SRA-737 are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions .

Chemical Reactions Analysis

SRA-737 undergoes several types of chemical reactions, including:

    Oxidation: SRA-737 can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can be reduced to yield different reduced forms.

    Substitution: SRA-737 can undergo nucleophilic substitution reactions, where specific functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

SRA-737 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: SRA-737 is used as a tool compound to study the mechanisms of DNA damage response and replication stress.

    Biology: The compound is employed in research to understand the role of checkpoint kinase 1 in cellular processes and its potential as a therapeutic target.

    Medicine: SRA-737 is being investigated in clinical trials for its potential to enhance the efficacy of cancer treatments, especially in combination with other chemotherapeutic agents like gemcitabine. .

    Industry: The compound is used in the development of new cancer therapies and as a reference standard in quality control processes.

Comparison with Similar Compounds

SRA-737 is unique among checkpoint kinase 1 inhibitors due to its high selectivity and oral bioavailability. Similar compounds include:

SRA-737 stands out due to its favorable safety profile, lower myelotoxicity, and potential for combination therapy with immune checkpoint inhibitors .

Properties

IUPAC Name

5-[[4-[[(2R)-morpholin-2-yl]methylamino]-5-(trifluoromethyl)pyridin-2-yl]amino]pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N7O/c17-16(18,19)12-8-25-14(26-15-9-22-10(4-20)5-24-15)3-13(12)23-7-11-6-21-1-2-27-11/h3,5,8-9,11,21H,1-2,6-7H2,(H2,23,24,25,26)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYYWUUUGCNAHQ-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CNC2=CC(=NC=C2C(F)(F)F)NC3=NC=C(N=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](CN1)CNC2=CC(=NC=C2C(F)(F)F)NC3=NC=C(N=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1489389-18-5
Record name SRA-737
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1489389185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SRA-737
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16876
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SRA-737
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QB6LNL4NF6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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